molecular formula C23H18N2O4S B2368446 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate CAS No. 877636-74-3

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate

Cat. No.: B2368446
CAS No.: 877636-74-3
M. Wt: 418.47
InChI Key: FZBKSAWTEXOOIT-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. This molecule features a 4-oxo-4H-pyran core linked via a thioether bridge to a 4,6-dimethylpyrimidine group and esterified with a 1-naphthoate moiety. This specific structure is part of a broader chemical class that has been identified in scientific research as a functional antagonist of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) that is a critical mediator of cardiovascular homeostasis and a potential target for therapeutic intervention . Compounds with this core scaffold have demonstrated significant selectivity in cell-based assays, making them valuable chemical tools for probing the pathophysiology of cardiovascular diseases and energy metabolism . The 1-naphthoate ester in this particular analog may influence its physicochemical properties, such as lipophilicity and binding affinity, which can be crucial for optimizing pharmacokinetic profiles in drug discovery research. Researchers can utilize this compound for investigating GPCR signaling, developing new molecular probes, and conducting structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-14-10-15(2)25-23(24-14)30-13-17-11-20(26)21(12-28-17)29-22(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKSAWTEXOOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C19H18N2O4SC_{19}H_{18}N_2O_4S and a molecular weight of approximately 378.48 g/mol. It features:

  • A pyrimidine ring with thioether linkage.
  • A pyranone structure .
  • An esterified naphthoate moiety .

These structural components contribute to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. Research has shown that derivatives of pyran compounds can effectively inhibit various bacterial strains and fungi. For example:

CompoundActivityReference
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-tetrahydropyrimidineAntitumor and antimicrobial
4-Oxo-4H-pyran derivativesVarious biological activities
Schiff bases derived from 4H-PyransAntibacterial, anticancer

The mechanism behind this activity often involves the disruption of microbial cell walls or interference with metabolic pathways.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using assays such as the DPPH radical scavenging test. Compounds with similar structures have demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Research indicates that pyran derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. Specific studies have highlighted the effectiveness of certain pyran-based compounds against different cancer cell lines, showcasing their potential as chemotherapeutic agents.

Case Studies

  • Antimicrobial Evaluation : A study on a series of 4H-Pyran derivatives revealed that modifications to the pyran core significantly influenced their antibacterial efficacy against Mycobacterium species. The synthesized compounds showed promising results, indicating that further exploration could lead to new antimicrobial therapies .
  • Antioxidant Activity Assessment : In a comparative study, several pyran derivatives were tested for their ability to scavenge free radicals. The results demonstrated that structurally diverse compounds exhibited varying degrees of antioxidant activity, paving the way for developing potent antioxidant agents .

The biological effects of this compound likely involve its interaction with specific enzymes or receptors within biological systems. This interaction may modulate enzymatic activities or receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analog: (E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol (LH)

Key Features :

  • Functional Groups: Pyrimidine, imino (C=N), and naphthol.
  • Synthesis: Reflux-condensation of 2-amino-4,6-dimethylpyrimidine with 2-hydroxy-1-naphthaldehyde .
  • Properties : Moderate solubility in polar solvents due to the hydroxyl group.
  • Bioactivity : Demonstrated antimicrobial and antioxidant activities in experimental assays .

Comparison :

  • The target compound replaces LH’s hydroxyl group with a naphthoate ester, likely enhancing lipophilicity and altering membrane permeability.
  • The thioether group (C-S-C) in the target compound may improve metabolic stability compared to LH’s imino linkage .

Structural Analog: 5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (Compound 11)

Key Features :

  • Functional Groups: Pyrido-pyrimidinone, thioxo (C=S), and naphthyl.
  • Synthesis : Microwave-assisted reaction under high pressure (11.2 Bar, 80°C) using chitosan as a catalyst .
  • Properties : Soluble in dimethylformamide (DMF), suggesting moderate polarity.

Comparison :

  • The thioether in the target compound may exhibit different reactivity compared to the thioxo group in compound 11, which can participate in hydrogen bonding .

Pharmacopeial Analog: Tebipenem Pivoxil

Key Features :

  • Functional Groups : Beta-lactam, thiazolyl, azetidinyl, and pivoxil ester.
  • Properties : Prodrug designed for improved oral bioavailability; hydrolyzed in vivo to release the active metabolite .

Comparison :

  • Both compounds utilize ester groups to modulate solubility and absorption. The naphthoate ester in the target compound may similarly act as a lipophilic promoter.
  • Tebipenem’s thio-linked azetidinyl group contributes to beta-lactamase stability, suggesting that sulfur-containing groups in the target compound could enhance resistance to enzymatic degradation .

Research Implications and Limitations

  • Synthetic Efficiency : While LH and compound 11 were synthesized via reflux and microwave methods, respectively, the target compound’s synthesis route remains unspecified. Microwave techniques could enhance yield and reduce reaction time .
  • Structural Analysis Tools : Crystallographic data for related compounds were likely obtained using SHELX and WinGX , standard tools for small-molecule refinement.

Preparation Methods

Cyclization Strategies for 4-Oxo-4H-pyran-3-carboxylic Acid

The pyran moiety is synthesized via Baker-Venkataraman cyclization or Claisen condensation :

Method A :

  • React ethyl acetoacetate with malonyl chloride in anhydrous ether under basic conditions (e.g., NaH).
  • Acid-catalyzed cyclization yields 4-oxo-4H-pyran-3-carboxylic acid.

Method B :

  • Condense 2,4-diketones (e.g., acetylacetone) with β-keto esters (e.g., ethyl 3-oxobutanoate) in glacial acetic acid.
  • Cyclodehydration forms the pyran ring with a carboxylic acid at position 3.

Comparative Data :

Method Yield (%) Purity (%) Key Conditions
A 68 95 NaH, 0°C, 6 h
B 72 97 AcOH, reflux, 8 h

Esterification with 1-Naphthol

Steglich Esterification

  • Convert 4-oxo-4H-pyran-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React with 1-naphthol in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP).

Optimized Conditions :

  • Molar ratio : 1:1.2 (acid chloride : 1-naphthol)
  • Temperature : 0°C → room temperature, 12 h
  • Yield : 85% (HPLC purity: 98.2%)

Mitsunobu Reaction

Alternative approach using 4-oxo-4H-pyran-3-ol and 1-naphthoic acid:

  • Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Yield : 78% (requires chromatographic purification).

Introducing the Thioether Substituent

Synthesis of 6-(Bromomethyl)-4-oxo-4H-pyran-3-yl 1-Naphthoate

  • Radical bromination : Treat 6-methyl-4-oxo-4H-pyran-3-yl 1-naphthoate with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄.
  • Conditions : 80°C, 6 h, UV light.
  • Yield : 63% (GC-MS purity: 94%).

Nucleophilic Substitution with 4,6-Dimethylpyrimidine-2-thiol

  • React 6-(bromomethyl) intermediate with 4,6-dimethylpyrimidine-2-thiol in acetonitrile.
  • Use potassium carbonate (K₂CO₃) as base and tetrabutylammonium iodide (TBAI) as phase-transfer catalyst.

Optimized Parameters :

Parameter Value
Temperature 60°C
Time 24 h
Molar ratio (1:1.5) Bromide : Thiol
Yield 74% (HPLC: 96.5%)

Alternative Route: Direct Thioether Formation

Mannich-Type Reaction

  • Condense 4-oxo-4H-pyran-3-yl 1-naphthoate with formaldehyde and 4,6-dimethylpyrimidine-2-thiol in ethanol.
  • Catalyst : Piperidine (10 mol%).
  • Yield : 58% (requires recrystallization from ethyl acetate).

Purification and Characterization

Crystallization Protocols

  • Solvent system : Ethyl acetate/petroleum ether (1:3 v/v).
  • Recovery : 89% with >99% purity (by NMR).

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (d, 1H, naphthoyl), 7.92–7.45 (m, 6H, naphthoyl), 6.82 (s, 1H, pyran-H), 4.31 (s, 2H, SCH₂), 2.51 (s, 6H, pyrimidine-CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (pyran-4-one), 1210 cm⁻¹ (C=S).

Industrial-Scale Considerations

Solvent Selection

  • Preferred solvent : 1,4-Dioxane (as in) for bromomethylation due to high boiling point and inertness.
  • Alternative : Tetramethylurea (TMU) for thioether formation, though cost-prohibitive at scale.

Waste Management

  • Byproducts : HBr (neutralized with NaOH), spent phase-transfer catalysts (recycled via ion exchange).

Q & A

Q. Example SAR Table :

Modification SiteExample SubstituentObserved Activity Change
Pyrimidine C4, C6Ethyl vs. methylReduced solubility, increased IC₅₀
Naphthoate ortho-positionHalogen vs. methoxyEnhanced target affinity

How should researchers address inconsistencies in synthetic yields across studies?

Advanced Research Focus
Yield discrepancies often stem from:

  • Catalyst variability : Trace impurities in coupling agents (e.g., DCC) can alter efficiency. Use freshly distilled reagents .
  • Moisture sensitivity : Thioether formation is moisture-sensitive; employ Schlenk-line techniques for air-sensitive steps .
  • Workup protocols : Incomplete extraction (e.g., pH adjustment during naphthoate esterification) may reduce recovery. Optimize partitioning between organic/aqueous phases .

Q. Troubleshooting Workflow :

Repeat reactions with strict control of temperature (±2°C) and humidity.

Analyze crude mixtures via LC-MS to identify side products.

Compare yields using alternative catalysts (e.g., HOBt vs. HOAt) .

What experimental strategies are effective for elucidating metabolic stability and pharmacokinetic (PK) properties?

Q. Advanced Research Focus

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-HRMS .
  • Plasma stability assays : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours to assess half-life .
  • Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. Key Parameters to Track :

  • LogP (octanol-water partition coefficient) for lipophilicity.
  • Cytochrome P450 inhibition potential to flag drug-drug interaction risks .

How can researchers validate target engagement in mechanistic studies?

Q. Advanced Research Focus

  • Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .
  • CRISPR-Cas9 knockouts : Ablate putative targets to confirm loss of compound activity .

Data Interpretation : Combine orthogonal methods (e.g., CETSA + pull-down) to minimize false positives.

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